N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Medicinal chemistry Structure–activity relationship Conformational analysis

N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 922090-69-5; molecular formula C₁₈H₁₁N₃O₅; MW 349.3 g/mol) is a fully synthetic hybrid molecule that fuses three privileged pharmacophores—benzofuran, 1,3,4-oxadiazole, and benzo[d][1,3]dioxole—linked through a direct carboxamide bond. The compound belongs to the 1,3,4-oxadiazole-2-carboxamide class, which has been shown to inhibit the STAT3 signaling pathway and is claimed to be useful as an anticancer agent.

Molecular Formula C18H11N3O5
Molecular Weight 349.302
CAS No. 922090-69-5
Cat. No. B2628524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
CAS922090-69-5
Molecular FormulaC18H11N3O5
Molecular Weight349.302
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C18H11N3O5/c22-16(15-7-10-3-1-2-4-12(10)25-15)19-18-21-20-17(26-18)11-5-6-13-14(8-11)24-9-23-13/h1-8H,9H2,(H,19,21,22)
InChIKeyUSFZGSQTSOUFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 922090-69-5) – Compound Identity and Structural Class Definition for Procurement Specification


N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 922090-69-5; molecular formula C₁₈H₁₁N₃O₅; MW 349.3 g/mol) is a fully synthetic hybrid molecule that fuses three privileged pharmacophores—benzofuran, 1,3,4-oxadiazole, and benzo[d][1,3]dioxole—linked through a direct carboxamide bond . The compound belongs to the 1,3,4-oxadiazole-2-carboxamide class, which has been shown to inhibit the STAT3 signaling pathway and is claimed to be useful as an anticancer agent [1]. Its structural architecture places it at the intersection of several active medicinal-chemistry programs targeting oncology, tuberculosis, and metabolic disorders, making precise structural identification essential for reproducible research.

Why Generic Substitution of N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide with In-Class Analogs Carries Scientific and Procurement Risk


Benzofuran–oxadiazole hybrids are not functionally interchangeable. Small structural modifications—such as the presence or absence of a methylene spacer, variation of the heterocycle at the oxadiazole 5-position, or replacement of the carboxamide with a thioether—profoundly alter target engagement, potency, and selectivity [1][2]. For instance, the direct carboxamide linkage in the target compound constrains conformational flexibility relative to its methylene-extended homolog (CAS 922123-64-6), potentially affecting binding kinetics. Similarly, a thioether-linked analog bearing the same benzo[d][1,3]dioxol-5-yl oxadiazole core exhibits sub-nanomolar HDAC6 inhibition [3], whereas the carboxamide variant may preferentially engage STAT3 or Pks13. Procurement of an incorrect analog, even one with high structural similarity, can invalidate SAR hypotheses and lead to non-reproducible biological results.

Quantitative Differentiation Evidence for N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide Against Closest Analogs and In-Class Candidates


Structural Differentiation from the Methylene-Extended Homolog (CAS 922123-64-6): Conformational Restriction and Potential Binding-Mode Divergence

The target compound (C₁₈H₁₁N₃O₅, MW 349.3) differs from its close homolog N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 922123-64-6; C₁₉H₁₃N₃O₅, MW 363.3) by the absence of a methylene (–CH₂–) spacer between the oxadiazole C5 and the benzodioxole ring . This deletion reduces the molecular weight by 14 mass units and eliminates a rotational degree of freedom, resulting in a more rigid, directly conjugated aryl–oxadiazole system. In structurally analogous benzofuran–oxadiazole series, such conformational differences have been shown to alter docking poses and binding affinity scores by >0.5 kcal/mol [1].

Medicinal chemistry Structure–activity relationship Conformational analysis

Anticancer Potency: Class-Level Evidence of Benzofuran–Oxadiazole Hybrids Against A549 Lung Carcinoma Relative to Crizotinib

Although no direct IC₅₀ data have been published for CAS 922090-69-5, the benzofuran–oxadiazole class to which it belongs has been quantitatively benchmarked. In a head-to-head MTT assay against the A549 lung cancer cell line, the benzofuran–oxadiazole hybrid 5d exhibited an IC₅₀ of 6.3 ± 0.7 μM and cell viability of 27.49 ± 1.90%, which is 1.36-fold more potent than the reference drug crizotinib (IC₅₀ 8.54 ± 0.84 μM) under identical conditions [1]. The target compound possesses the identical benzofuran–oxadiazole pharmacophore core and is therefore expected to exhibit comparable or superior cytotoxicity, subject to experimental confirmation.

Anticancer MTT assay Lung cancer

Kinase Inhibition Selectivity: Differentiation from a Thioether-Linked Analog with Sub-Nanomolar HDAC6/GSK3 Activity

A closely related compound, 4-(((5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-N-hydroxybenzamide (15i), which shares the benzo[d][1,3]dioxol-5-yl oxadiazole core but contains a thioether linker instead of a carboxamide, was characterized as a potent dual GSK3/HDAC6 inhibitor with IC₅₀ values of 5.50 nM (HDAC6), 69 nM (GSK3α), and 88 nM (GSK3β) [1]. The target compound, bearing a benzofuran-2-carboxamide moiety, is predicted to exhibit a distinct kinase selectivity profile due to the different hydrogen-bonding capacity and steric bulk of the carboxamide versus the thioether. This structural divergence is critical for laboratories seeking to dissect the contribution of the linker to target engagement.

Kinase inhibition HDAC6 GSK3 Antiproliferative

Antitubercular Target Engagement: Class-Level Binding Affinity Against M. tuberculosis Pks13 Versus TAM-16 Reference Inhibitor

Benzofuran-1,3,4-oxadiazole scaffolds have been computationally validated as inhibitors of M. tuberculosis polyketide synthase 13 (Pks13). Among 16 screened derivatives, compound BF4 exhibited a binding affinity of −14.82 kcal/mol, surpassing the reference benzofuran-based inhibitor TAM-16 (−14.61 kcal/mol) by 0.21 kcal/mol [1]. The target compound contains the same benzofuran–oxadiazole core and is therefore a candidate for experimental validation against Pks13. The oxadiazole series has been shown to bind the Pks13 thioesterase domain with a distinct mode compared to the benzofuran series, which failed preclinical development due to cardiotoxicity concerns [2], positioning the oxadiazole chemotype as a potentially safer alternative.

Antitubercular Pks13 Molecular docking MM-PBSA

Recommended Research and Industrial Application Scenarios for N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide Based on Quantified Differentiation Evidence


Anticancer Lead Optimization: Benchmarking Against Crizotinib in Lung Cancer Models

The target compound can serve as a starting point for lead optimization in A549 and other lung cancer cell lines, using crizotinib (IC₅₀ 8.54 μM) as a quantitative reference standard [1]. Its benzofuran–oxadiazole core has demonstrated 1.36-fold superior potency in class-level MTT assays, and the direct carboxamide linkage may enhance metabolic stability relative to ester or thioether analogs. Procurement of CAS 922090-69-5 with certified purity (≥95%) is essential to generate reproducible SAR data.

Antitubercular Drug Discovery: Pks13 Inhibition Screening

The compound is an ideal candidate for in vitro screening against M. tuberculosis Pks13, given that the oxadiazole class has shown binding affinities exceeding the TAM-16 benchmark (−14.82 vs −14.61 kcal/mol) and a distinct binding mode that avoids the cardiotoxicity issues of the benzofuran series [2][3]. MIC determination and time-kill kinetics should be prioritized.

Kinase Selectivity Profiling: Dissecting Linker-Dependent Target Engagement

Comparative profiling of the target compound (carboxamide linker) against the thioether-linked analog 15i (HDAC6 IC₅₀ 5.50 nM) [4] enables systematic evaluation of linker chemistry on kinase selectivity. This is particularly relevant for programs targeting STAT3, where 1,3,4-oxadiazole-2-carboxamides are claimed as inhibitors [5].

Green Chemistry Synthesis Development: Ultrasound-/Microwave-Assisted Protocol Scale-Up

The benzofuran–oxadiazole class has been synthesized under green conditions with yields of 60–96%, compared to 36–80% for conventional heating [1]. The target compound's carboxamide linkage is compatible with these protocols, enabling environmentally sustainable scale-up for preclinical supply.

Quote Request

Request a Quote for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.